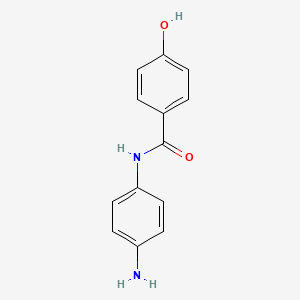

N-(4-Aminophenyl)-4-hydroxybenzamide

Cat. No. B8385398

Key on ui cas rn:

135379-18-9

M. Wt: 228.25 g/mol

InChI Key: UFKWLXXQICHQKJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05248758

Procedure details

A portion (44.1 grams, 0.1708 mole) of 4-hydroxy-4'-nitrobenzanilide from A. above and ethanol (300 milliliters) are added to a 400 milliliter heavy walled glass bottle then sparged with nitrogen. After removal of air by nitrogen sparaing, Raney nickel catalyst (5.5 grams of a 75% wt. slurry in water at pH 10) is added to the slurry in the glass bottle which is then stoppered and multiply purged with hydrogen to replace the nitrogen atmosphere. The bottle is then placed on a shaking type agitator, and pressurized to 48 psig hydrogen. Shaking of the pressurized slurry at room temperature (25° C.) commences until 23.3 hours later, the hydrogen pressure reading indicates that 47 psig of hydrogen has been consumed. By the completion of the hydrogenation, the light yellow colored reactant slurry became a light pink tan colored product slurry. The product slurry is recovered, diluted into dimethylsulfoxide (300 milliliters) to provide a solution of product containing precipitated Raney nickel, then filtered through a medium porosity fritted glass funnel. The recovered dimethylsulfoxide product solution is rotary evaporated at 130° C. under vacuum to provide a powder product. The powder product is further dried at 120° C. under vacuum to a constant weight of 8.94 grams (99.88% isolated yield). Fourier transform infrared spectrophotometric analysis of a nujol mull of a portion of the product on a sodium chloride plate the presence of absorbances at 3376 (shoulder), 3351 (shoulder), 3316 (sharp) and 3282 (shoulder) cm-1 due to secondary amide group N--H stretching (solid state), primary amine N--H group stretching and hydroxyl group O--H stretching; the secondary amide carbonyl stretching (solid state) at 1645 cm-1 (sharp); and complete disappearance of the conjugated nitro group absorbances at 1537 and 1339 cm-1 (sharp). Proton magnetic resonance spectroscopy (250 MHz) further confirmed the product structure as 4-hydroxy-4'aminobenzanilide.

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)=[O:7])=[CH:4][CH:3]=1>C(O)C>[OH:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)=[O:7])=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

44.1 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Shaking of the pressurized slurry at room temperature (25° C.)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then sparged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of air by nitrogen sparaing, Raney nickel catalyst (5.5 grams of a 75% wt. slurry in water at pH 10)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added to the slurry in the glass bottle which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

multiply purged with hydrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has been consumed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product slurry is recovered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted into dimethylsulfoxide (300 milliliters)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a solution of product

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated Raney nickel

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a medium porosity fritted glass funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The recovered dimethylsulfoxide product solution is rotary evaporated at 130° C. under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a powder product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The powder product is further dried at 120° C. under vacuum to a constant weight of 8.94 grams (99.88% isolated yield)

|

Outcomes

Product

Details

Reaction Time |

23.3 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC1=CC=C(C(=O)NC2=CC=C(C=C2)N)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |